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Introduction
Ziftomenib is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A (MLL)

interaction, which is a key oncogenic driver in specific subtypes of acute myeloid leukemia

(AML).[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient

tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology

research.[3][4][5][6] These models recapitulate the heterogeneity and genetic complexity of

human tumors more accurately than traditional cell line-derived xenografts.[3][7][8] This

document provides detailed protocols for the establishment and utilization of AML PDX models

for the preclinical evaluation of Ziftomenib, along with its mechanism of action and relevant

data.

Ziftomenib has shown significant preclinical and clinical activity in AML, particularly in patients

with KMT2A (formerly MLL) gene rearrangements or nucleophosmin 1 (NPM1) mutations.[9]

[10] The therapeutic rationale for targeting the menin-KMT2A interaction lies in its critical role in

driving the expression of leukemogenic genes such as the HOX and MEIS1 gene clusters,

which leads to a block in hematopoietic differentiation.[2][11] By disrupting this interaction,

Ziftomenib induces the differentiation of leukemic blasts and has demonstrated durable

remissions in preclinical models and clinical trials.[9][12][13]

Mechanism of Action of Ziftomenib
Ziftomenib functions by inhibiting the interaction between menin and the KMT2A fusion

proteins or the mutated NPM1 protein. This interaction is crucial for the recruitment of the
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KMT2A complex to chromatin, leading to the aberrant expression of target genes like HOXA9

and MEIS1 that drive leukemogenesis. Ziftomenib treatment leads to the downregulation of

these target genes, releasing the differentiation block in myeloid blasts and promoting their

maturation.[2][9][10]
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Caption: Ziftomenib disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene

expression.

Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX)
Models
This protocol outlines the procedure for establishing AML PDX models from patient bone

marrow or peripheral blood samples. The use of highly immunodeficient mice, such as NSG

(NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), is critical for successful engraftment of human AML cells.

[8]

Materials:

Fresh or cryopreserved patient AML cells (bone marrow aspirate or peripheral blood

mononuclear cells)

Immunodeficient mice (e.g., NSG, NSGS), 6-8 weeks old[14]

Phosphate-buffered saline (PBS)

Ficoll-Paque for mononuclear cell separation

Red blood cell lysis buffer

Trypan blue solution

Flow cytometry antibodies (e.g., human CD45, CD33)

Sterile syringes and needles

Procedure:

Patient Sample Processing:

Thaw cryopreserved patient samples rapidly in a 37°C water bath.
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Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

If necessary, lyse red blood cells using a lysis buffer.

Wash the cells with PBS and resuspend in a suitable medium.

Assess cell viability using Trypan blue exclusion. A viability of >70% is recommended.

Implantation of AML Cells:

Resuspend the viable AML cells in sterile PBS or a suitable injection medium at a

concentration of 1-10 x 106 cells per 100-200 µL.

Inject the cell suspension intravenously (IV) via the tail vein or directly into the femur

(intrafemoral injection) of the immunodeficient mice.[7][15] Intrafemoral injection can

improve engraftment rates for some AML samples.

Monitoring Engraftment:

Monitor the mice regularly for clinical signs of disease (e.g., weight loss, ruffled fur, hind

limb paralysis).

Starting 4-6 weeks post-implantation, perform serial peripheral blood sampling to monitor

for the presence of human AML cells (hCD45+).[16]

Engraftment is confirmed when the percentage of hCD45+ cells in the peripheral blood

reaches a predefined threshold (e.g., >1%).

Expansion and Banking:

When the primary recipient mice show signs of advanced disease or high peripheral blast

counts, euthanize them and harvest bone marrow and spleen.

Isolate human AML cells from these tissues for secondary transplantation into new cohorts

of mice, expansion of the PDX model, and cryopreservation for future studies.[7]
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Click to download full resolution via product page

Caption: Workflow for the establishment of AML PDX models.

Ziftomenib Efficacy Studies in Established AML PDX
Models
This protocol describes the methodology for evaluating the in vivo efficacy of Ziftomenib in

established AML PDX models.

Materials:

Established AML PDX mice with confirmed engraftment

Ziftomenib (formulated for oral gavage)

Vehicle control

Gavage needles

Calipers for tumor measurement (if applicable for subcutaneous models)

Flow cytometry equipment and antibodies for immunophenotyping

Procedure:

Cohort Formation:

Once AML engraftment is confirmed and the disease is established (e.g., stable

percentage of circulating blasts), randomize the mice into treatment and control groups

(n=5-10 mice per group).

Drug Administration:

Administer Ziftomenib orally via gavage at the desired dose and schedule. Preclinical

studies have used doses such as 150 mg/kg once daily.[12]

Administer the vehicle control to the control group using the same schedule and route.
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For combination studies, administer the other therapeutic agent(s) (e.g., venetoclax,

azacitidine) according to their established protocols.[1][13]

Monitoring Treatment Response:

Monitor animal health and body weight regularly.

Measure the percentage of human AML cells (hCD45+) in the peripheral blood weekly or

bi-weekly via flow cytometry to assess disease burden.[1]

At the end of the study or when humane endpoints are reached, euthanize the mice and

harvest bone marrow, spleen, and peripheral blood for final analysis.

Endpoint Analysis:

Determine the final disease burden in the bone marrow and spleen by flow cytometry.

Analyze changes in immunophenotype and the expression of differentiation markers (e.g.,

CD11b, CD14) on AML cells to assess Ziftomenib-induced differentiation.[17][18]

Compare the overall survival between the treatment and control groups.

Data Presentation
In Vitro Activity of Ziftomenib in AML Cell Lines

Cell Line Genotype IC50 (nM) Reference

MOLM-13 MLL-r <25 [17]

MV4-11 MLL-r <25 [17]

OCI-AML3 NPM1-mutant <25 [17]

HL-60 MLL-wt, NPM1-wt >2500 [17]

NB4 MLL-wt, NPM1-wt >2500 [17]

Preclinical Efficacy of Ziftomenib in an AML PDX Model
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Treatment Group Dosing Regimen Outcome Reference

Ziftomenib 150 mg/kg QD

Lasting complete

remission out to 84

days

[12]

Vehicle Control - Progressive disease [18]

Ziftomenib +

Venetoclax
-

Significantly greater

reduction in AML

burden and improved

survival compared to

single agents

[13][18]

Note: QD = once daily. Specific quantitative data on tumor growth inhibition from these

preclinical studies were not detailed in the provided search results.

Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical

evaluation of novel therapeutics like Ziftomenib. These models allow for the assessment of

efficacy in a system that closely mirrors the complexity of human AML. The protocols outlined

in this document provide a framework for establishing and utilizing AML PDX models to

investigate the in vivo activity of Ziftomenib and potential combination therapies. The data

from such studies are crucial for informing the clinical development of this promising targeted

agent for AML.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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